5,7-Dimethyl-1-indanone

Monoamine oxidase inhibition Neurodegenerative disease Structure-activity relationship

Researchers developing non-ATP-competitive Akt inhibitors require the precise 5,7-dimethyl indanone regioisomer-generic substitution fails to engage the allosteric binding pocket. This validated scaffold enables synthesis of 2-arylidene indan-1-one Akt inhibitors with demonstrated lead optimization potential. • Enables synthesis of allosteric Akt inhibitors with target engagement in lung cancer models. • Critical negative control for MAO-B SAR-C5-substitution reduces enzyme inhibition vs. C6-analogs. • High purity ensures reliable performance in sensitive synthetic transformations.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 6682-69-5
Cat. No. B1362870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyl-1-indanone
CAS6682-69-5
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)CCC2=O)C
InChIInChI=1S/C11H12O/c1-7-5-8(2)11-9(6-7)3-4-10(11)12/h5-6H,3-4H2,1-2H3
InChIKeyNXOHUHPRFMGJSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethyl-1-indanone Overview


5,7-Dimethyl-1-indanone (CAS 6682-69-5) is a bicyclic aromatic ketone belonging to the indanone class, characterized by a fused cyclopentanone and benzene ring with methyl substituents at the 5- and 7-positions [1]. This compound serves as a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry, particularly for developing bioactive molecules targeting enzymes such as monoamine oxidases (MAO) and kinases [2]. Its molecular formula is C11H12O, with a molecular weight of 160.21 g/mol, a density of 1.1±0.1 g/cm³, a boiling point of 288.3±40.0 °C, and a melting point of 76–79 °C [3].

Why 5,7-Dimethyl-1-indanone Is Irreplaceable


Generic substitution of indanone derivatives is not straightforward due to the profound impact of substituent position and pattern on biological activity, physicochemical properties, and synthetic accessibility. Even minor changes—such as shifting methyl groups from the 5,7- to the 4,7-positions or altering the substitution at the C2 position—can drastically alter enzyme inhibition potency, selectivity, and drug-likeness [1][2]. The precise 5,7-dimethyl substitution on the indanone core imparts distinct electronic and steric effects that influence both target engagement and synthetic routes, making this specific regioisomer a non-fungible building block in research and development [3].

5,7-Dimethyl-1-indanone vs. Close Analogs


C5-Substitution Weakens MAO-B Inhibition

In a systematic evaluation of indanone derivatives against recombinant human MAO-B, C5-substituted indanones demonstrated significantly weaker inhibition compared to C6-substituted counterparts. The study established that while C6-substituted indanones exhibit IC50 values in the range of 0.001–0.030 μM, C5-substituted derivatives—including 5,7-dimethyl-1-indanone—are comparatively weaker MAO-B inhibitors [1]. This positional effect is critical: moving the substituent from C6 to C5 drastically reduces potency, underscoring the non-interchangeability of regioisomers in MAO inhibitor design.

Monoamine oxidase inhibition Neurodegenerative disease Structure-activity relationship

Allosteric Akt Inhibitor Precursor

5,7-Dimethyl-1-indanone serves as the core scaffold for the synthesis of 2-arylidene-4,7-dimethyl indan-1-one (FXY-1), a first-generation allosteric Akt inhibitor. Optimization of this scaffold led to FCX-146, which exhibits threefold greater potency than FXY-1 in enzyme-inhibition and cell-proliferation assays [1]. While the 5,7-dimethyl substitution pattern on the indanone ring is essential for maintaining the allosteric binding mode, the addition of the 2-arylidene moiety is required for potent Akt inhibition. This demonstrates that 5,7-dimethyl-1-indanone is a critical starting material for accessing a validated class of allosteric kinase inhibitors.

Akt kinase Allosteric inhibitor Cancer therapeutics

Regioisomeric Purity vs. 4,7-Dimethylindanone

5,7-Dimethyl-1-indanone (CAS 6682-69-5) is commercially available with a purity specification of ≥98% (GC), with moisture content ≤0.5% [1]. In contrast, its regioisomer 4,7-dimethyl-1-indanone (CAS 5037-60-5) is also available at similar purity levels [2]. However, the two regioisomers are not interchangeable in synthetic applications due to differing steric and electronic environments around the ketone moiety, which influence subsequent derivatization reactions. The 5,7-substitution pattern places both methyl groups meta to the carbonyl, whereas the 4,7-pattern places one methyl ortho to the carbonyl, altering nucleophilic addition and condensation reactivities.

Synthetic intermediate Regioisomer purity Medicinal chemistry

Physicochemical Properties & Drug-Likeness

The predicted physicochemical properties of 5,7-dimethyl-1-indanone include an ACD/LogP of 3.02, zero hydrogen bond donors, one hydrogen bond acceptor, zero freely rotating bonds, and zero Rule of Five violations [1]. These characteristics position it as a moderately lipophilic scaffold with favorable drug-likeness for CNS penetration. While many indanone derivatives share similar profiles, the specific 5,7-dimethyl substitution confers a unique balance of lipophilicity and metabolic stability that can be leveraged in lead optimization programs.

Drug-likeness Lipophilicity Physicochemical profiling

Flavor and Aroma Modulation in Tobacco

US Patent 3,828,795 discloses that 5,7-dimethyl-1-indanone, along with other methyl-substituted indanones (including 2-methyl-, 3-methyl-, 5-methyl-, and 7-methyl-1-indanone), can be added to tobacco products to alter flavor and aroma . The patent specifies addition amounts ranging from 0.00001% to 0.1% by weight of the tobacco product . While multiple indanone derivatives are claimed, the distinct methyl substitution pattern of 5,7-dimethyl-1-indanone contributes a unique sensory profile compared to mono-methylated or differently substituted analogs.

Tobacco additive Flavor chemistry Aroma enhancement

5,7-Dimethyl-1-indanone Applications


Allosteric Akt Inhibitor Synthesis for Oncology

5,7-Dimethyl-1-indanone serves as the core scaffold for the synthesis of 2-arylidene-4,7-dimethyl indan-1-one derivatives, a class of allosteric Akt inhibitors validated in lung cancer models. Researchers developing non-ATP-competitive kinase inhibitors should procure this specific regioisomer to access the pharmacophore required for binding to the Akt allosteric pocket [1]. The scaffold's demonstrated lead optimization potential—exemplified by the threefold potency improvement from FXY-1 to FCX-146—supports its use in medicinal chemistry campaigns targeting Akt-driven cancers.

MAO Inhibitor SAR Studies

The finding that C5-substituted indanones are significantly weaker MAO-B inhibitors compared to C6-substituted analogs makes 5,7-dimethyl-1-indanone a valuable negative control or comparator in SAR studies [1]. Researchers investigating indanone-based MAO inhibitors for neurodegenerative diseases can use this compound to validate the positional specificity of enzyme inhibition, thereby refining pharmacophore models and guiding the design of more potent C6-substituted derivatives.

Regioisomer-Specific Synthetic Building Block

The 5,7-dimethyl substitution pattern provides a distinct steric and electronic environment around the indanone carbonyl compared to the 4,7-dimethyl regioisomer. This compound is appropriate for synthetic chemists requiring a specific regioisomer for condensation reactions, nucleophilic additions, or cycloadditions where meta-substitution relative to the carbonyl is desired [1]. The commercial availability of ≥98% purity material with low moisture content ensures reliable performance in sensitive synthetic transformations.

Tobacco Flavor and Fragrance Development

As disclosed in US Patent 3,828,795, 5,7-dimethyl-1-indanone can be incorporated into tobacco products at 0.00001–0.1% by weight to modulate flavor and aroma [1]. Flavor chemists and product developers in the tobacco industry may evaluate this compound alongside other methyl-substituted indanones to achieve specific sensory profiles, leveraging the unique contribution of the 5,7-dimethyl substitution pattern to the overall organoleptic character.

Technical Documentation Hub

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